methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
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Overview
Description
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride: is a chemical compound with the molecular formula C11H12F3NO2·HCl and a molecular weight of 283.68 g/mol. This compound is characterized by its trifluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is suggested that this compound may have potential pharmacological effects in promoting insulin secretion .
Biochemical Pathways
It is suggested that it may influence the pathways related to insulin secretion .
Result of Action
It is suggested that it may have potential therapeutic benefits in treating neurological and psychiatric disorders such as anxiety and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2,4,5-trifluorophenylacetic acid: This involves the conversion of 2,4,5-trifluorophenylacetic acid to its corresponding amide, followed by esterification with methanol in the presence of an acid catalyst.
From 2,4,5-trifluorophenylbutanoic acid: This method involves the reduction of 2,4,5-trifluorophenylbutanoic acid to the corresponding amine, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve the desired product quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: Substituted derivatives of the original compound are common products.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Methyl 3-amino-4-(2,4,6-trifluorophenyl)butanoate hydrochloride
Methyl 3-amino-4-(2,4,5-trichlorophenyl)butanoate hydrochloride
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
Uniqueness: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride stands out due to its specific trifluorophenyl group, which imparts unique chemical and physical properties compared to its similar counterparts. This uniqueness makes it particularly valuable in certain applications where the trifluorophenyl group's properties are advantageous.
Properties
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUQANPVYGJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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